{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of a phenyl ring substituted with a prop-2-en-1-yloxy group and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile typically involves the reaction of 4-hydroxyphenylacetonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(Prop-2-en-1-yl)oxy]benzaldehyde or 4-[(Prop-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(Prop-2-en-1-yl)oxy]phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Prop-2-en-1-yl)oxy]benzaldehyde
- 4-[(Prop-2-en-1-yl)oxy]benzoic acid
- 4-[(Prop-2-en-1-yl)oxy]phenylmethanamine
Properties
CAS No. |
515163-31-2 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(4-prop-2-enoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h2-6H,1,7,9H2 |
InChI Key |
OBSXHICWSMSOSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.